(4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide
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Overview
Description
(4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide is an organic compound with the molecular formula C7H9BrN2.2HBr. It is a derivative of pyridine, featuring a bromine atom at the fourth position, a methyl group at the sixth position, and a methanamine group at the second position. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromo-6-methylpyridin-2-yl)methanamine can be synthesized through the reaction of 4-bromo-6-methylpyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, and using a catalyst to facilitate the formation of the methanamine group .
Industrial Production Methods
Industrial production of (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reactants and advanced equipment to ensure consistent quality and yield. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the methanamine group to other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Reduced derivatives of the methanamine group.
Scientific Research Applications
(4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and materials.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methanamine groups play crucial roles in binding to these targets, modulating their activity. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-pyridyl)methanamine
- 2-Bromo-4-methylpyridine
- 6-Bromo-2-methylpyridine
Uniqueness
(4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
(4-bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2BrH/c1-5-2-6(8)3-7(4-9)10-5;;/h2-3H,4,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFWCWOTKNJOTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CN)Br.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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